molecular formula C33H51N9O7 B1529482 a-Substance IB CAS No. 60407-48-9

a-Substance IB

Cat. No.: B1529482
CAS No.: 60407-48-9
M. Wt: 685.8 g/mol
InChI Key: NNFNVJXYWKWZTB-OWNCGHDPSA-N
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Description

A-Substance IB is a useful research compound. Its molecular formula is C33H51N9O7 and its molecular weight is 685.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of a-Substance IB are currently unknown. The identification of these targets is crucial for understanding the therapeutic potential of this compound. The targets could be a variety of proteins or receptors in the body that interact with this compound to produce its effects .

Mode of Action

The mode of action of this compound involves its interaction with its targets. Once this compound binds to its targets, it can alter their function, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are currently under investigation.

Biochemical Pathways

This compound may affect various biochemical pathways in the body. These pathways could involve a series of reactions that transform the this compound or transmit its effects throughout the body . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties determine how this compound is taken up by the body, how it is distributed to its sites of action, how it is metabolized into other compounds, and how it is ultimately eliminated from the body. These properties can significantly impact the bioavailability of this compound, which is the amount of the drug that is able to have an active effect.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it affects . These effects could range from changes in cellular signaling to alterations in physiological processes. Understanding these effects is key to predicting the potential therapeutic uses of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors such as diet and lifestyle . Understanding how these factors affect the action of this compound can help optimize its use and minimize potential side effects.

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H51N9O7/c1-3-20(2)27(32(48)49)40-30(46)25-14-9-17-42(25)31(47)23(18-21-10-5-4-6-11-21)39-29(45)24-13-8-16-41(24)26(43)19-38-28(44)22(34)12-7-15-37-33(35)36/h4-6,10-11,20,22-25,27H,3,7-9,12-19,34H2,1-2H3,(H,38,44)(H,39,45)(H,40,46)(H,48,49)(H4,35,36,37)/t20-,22-,23-,24-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFNVJXYWKWZTB-OWNCGHDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H51N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.